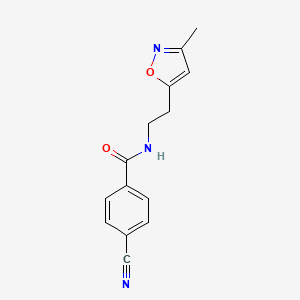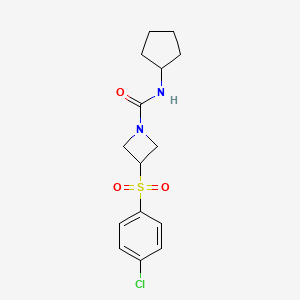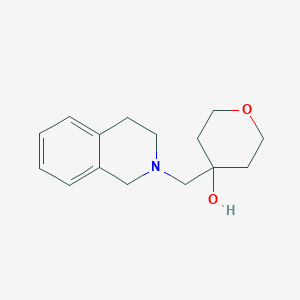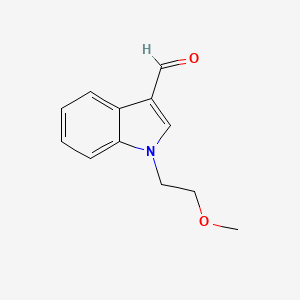![molecular formula C22H28BNO6 B2647001 Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1424265-36-0](/img/structure/B2647001.png)
Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a complex organic compound. It contains a benzamide moiety, which is a carboxamide derived from benzoic acid, and a boron-containing group known as a boronic ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a boronic ester group. The benzamide group consists of a benzene ring attached to a carboxamide group, while the boronic ester group contains a boron atom bonded to two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The boronic ester group is known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the boronic ester group could influence its reactivity and stability .科学的研究の応用
Structural Studies
The structure of this compound has been studied extensively due to its unusual C–H···π interactions . The structure was identified from spectroscopic and elemental analysis data and unambiguously confirmed by the single crystal X-ray diffraction studies . The packing in this structure is influenced by strong N–H···O hydrogen bonds, augmented by C–H···O contacts generating R 2 1 (6) ring motifs and forming chains of molecules along the b axis .
Anticancer Applications
N-substituted benzamides, such as this compound, are an important class of structurally simple compounds with a wide range of medicinal applications . For example, the cytotoxic effects of N-(3-chloro-1,4-dioxo, 4-dihydro-naphthalen-2-yl)-benzamide on androgen-dependent and independent prostate cancer cell lines have been reported .
Antiviral Applications
2-Oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides are inhibitors of hepatitis C virus polymerase . This suggests that similar compounds, such as the one , could potentially have antiviral applications.
Treatment of Human African Trypanosomiasis
Alo-nitrobenzamides find potential applications against human African trypanosomiasis . This indicates that similar compounds, like the one we are discussing, could potentially be used in the treatment of this disease.
MCHr1 Antagonists
Aminopiperidine benzamides have been identified as MCHr1 antagonists . This suggests that similar compounds, such as the one , could potentially have applications in this area.
Antihypertensive and Local Anesthetic Activity
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine, exhibited hypotensive activity following intravenous administration to normotensive dogs .
Antiulcer Drug
Effects of 3,4,5-trimethoxy-N-(3-piperidyl) benzamide (KU-54), an antiulcer drug, on the tissue respiration of the gastric mucosa and the liver were studied in rats . This suggests that similar compounds, such as the one , could potentially have antiulcer applications.
Commercial and Synthetic Applications
N-substituted benzamides are also known for their wide range of commercial and synthetic applications . The introduction of various electron-donating or withdrawing substituents affects the hydrogen-bonding ability of the amide carbonyl , which could potentially be exploited in various commercial and synthetic applications.
Safety and Hazards
特性
IUPAC Name |
3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO6/c1-21(2)22(3,4)30-23(29-21)15-9-8-10-16(13-15)24-20(25)14-11-17(26-5)19(28-7)18(12-14)27-6/h8-13H,1-7H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCHHIYVMPBTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2646924.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)
![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)



![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)

![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)
![4-[(6-tert-butylpyridazin-3-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2646937.png)

